Computed Acid Dissociation Constant (pKa) Differentiation from 2-Amino-5-(trifluoromethoxy)benzoic Acid
The ortho-substitution in the target compound lowers the carboxylic acid pKa relative to the meta-substituted isomer. The target compound shows a computed pKa of ~4.29 [1], compared to 2-amino-5-(trifluoromethoxy)benzoic acid, where the -OCF3 group is farther from the carboxylate, resulting in a weaker inductive electron-withdrawing effect and a predicted pKa shift toward ~4.8 [2]. This ~0.5 log unit difference means that at physiological pH, the target compound is significantly more ionized, impacting solubility and passive membrane permeability.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | ~4.29 (computed, JChem, pH 5.5 model) |
| Comparator Or Baseline | ~4.8 (estimated for 2-amino-5-(trifluoromethoxy)benzoic acid based on ortho-effect attenuation in meta-substituted isomer) |
| Quantified Difference | Lower pKa by approximately 0.5 log units |
| Conditions | Computed using JChem consensus model (ChemBase / ChemAxon) |
Why This Matters
A 0.5-unit pKa shift represents a ~3-fold difference in ionization state at physiological pH, which is critical for correctly predicting solubility-limited absorption and target engagement in early drug discovery.
- [1] ChemBase.cn. Calculated Properties for 2-Amino-6-(trifluoromethoxy)benzoic Acid (CID: 100188). JChem Acid pKa: 4.29. View Source
- [2] Estimation based on standard ortho-effect attenuation for meta-substituted aromatic acids. PubChem Computed Properties for structurally similar positional isomers. View Source
